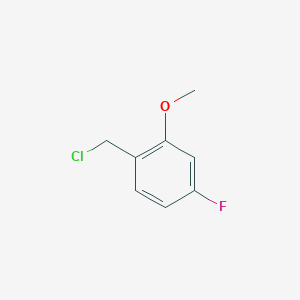
3-Methyl-3,4-epoxybutyl diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3,4-epoxybutyl diphosphate (MEP) is a synthetic organophosphate compound that has been widely used as a pesticide and herbicide. It is a cholinesterase inhibitor, which means that it interferes with the normal functioning of the nervous system by preventing the breakdown of acetylcholine, a neurotransmitter that is essential for the transmission of nerve impulses. The purpose of
Wissenschaftliche Forschungsanwendungen
3-Methyl-3,4-epoxybutyl diphosphate has been used extensively as a model compound in scientific research to study the mechanism of action of organophosphate pesticides and herbicides. It has been used to investigate the biochemical and physiological effects of cholinesterase inhibition, as well as the potential long-term health effects of exposure to these compounds.
Wirkmechanismus
3-Methyl-3,4-epoxybutyl diphosphate exerts its toxic effects by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which in turn results in overstimulation of the nervous system. This can lead to a range of symptoms, including muscle weakness, respiratory distress, and seizures.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-3,4-epoxybutyl diphosphate are well documented. 3-Methyl-3,4-epoxybutyl diphosphate has been shown to cause a decrease in acetylcholinesterase activity, which leads to an accumulation of acetylcholine in the synaptic cleft. This can result in a range of symptoms, including muscle weakness, respiratory distress, and seizures. 3-Methyl-3,4-epoxybutyl diphosphate has also been shown to cause oxidative stress and DNA damage, which may contribute to its long-term health effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-3,4-epoxybutyl diphosphate is a useful model compound for studying the mechanism of action of organophosphate pesticides and herbicides. It is relatively easy to synthesize and can be used in a range of experimental settings. However, it is important to note that 3-Methyl-3,4-epoxybutyl diphosphate is a highly toxic compound and should be handled with care. In addition, the use of 3-Methyl-3,4-epoxybutyl diphosphate in lab experiments may not accurately reflect the effects of exposure to real-world levels of organophosphate pesticides and herbicides.
Zukünftige Richtungen
There are many potential future directions for research on 3-Methyl-3,4-epoxybutyl diphosphate. One area of interest is the long-term health effects of exposure to organophosphate pesticides and herbicides. Studies have suggested that exposure to these compounds may be associated with an increased risk of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Further research is needed to better understand the mechanisms by which these compounds may contribute to the development of these diseases.
Another area of interest is the development of new therapies for organophosphate poisoning. Currently, there are few effective treatments for organophosphate poisoning, and there is a need for new therapies that can quickly and effectively reverse the toxic effects of these compounds.
Conclusion:
In conclusion, 3-Methyl-3,4-epoxybutyl diphosphate is a synthetic organophosphate compound that has been widely used as a pesticide and herbicide. It is a cholinesterase inhibitor that interferes with the normal functioning of the nervous system by preventing the breakdown of acetylcholine. 3-Methyl-3,4-epoxybutyl diphosphate has been used extensively as a model compound in scientific research to study the mechanism of action of organophosphate pesticides and herbicides. It has been shown to cause a range of symptoms, including muscle weakness, respiratory distress, and seizures. There are many potential future directions for research on 3-Methyl-3,4-epoxybutyl diphosphate, including the long-term health effects of exposure to organophosphate pesticides and herbicides, and the development of new therapies for organophosphate poisoning.
Synthesemethoden
3-Methyl-3,4-epoxybutyl diphosphate is synthesized by reacting 3-chloro-2-methylpropene with diethyl phosphite in the presence of a catalyst. The resulting product is then treated with hydrogen peroxide to form 3-Methyl-3,4-epoxybutyl diphosphate. The synthesis method is relatively straightforward and can be carried out on a large scale.
Eigenschaften
CAS-Nummer |
143445-84-5 |
|---|---|
Produktname |
3-Methyl-3,4-epoxybutyl diphosphate |
Molekularformel |
C5H9O6P2+ |
Molekulargewicht |
262.09 g/mol |
IUPAC-Name |
2-(2-methyloxiran-2-yl)ethyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H12O8P2/c1-5(4-11-5)2-3-12-15(9,10)13-14(6,7)8/h2-4H2,1H3,(H,9,10)(H2,6,7,8) |
InChI-Schlüssel |
QUCPLBSFMOGTQL-UHFFFAOYSA-N |
SMILES |
CC1(CO1)CCOP(=O)(O)OP(=O)(O)O |
Kanonische SMILES |
CC1(CO1)CCOP(=O)(O)OP(=O)(O)O |
Synonyme |
2-hydroxyethyl-2-methyloxirane diphosphate 2-methyloxiraneethanol diphosphate 3-methyl-3,4-epoxybutyl diphosphate 3-methyl-3,4-epoxybutyl diphosphate, (2,4,5-13C3)-isomer MeEBDP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




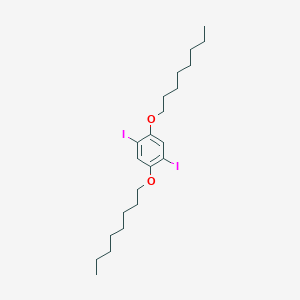
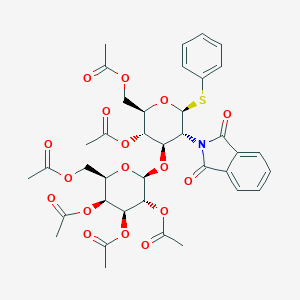
![2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol](/img/structure/B132112.png)

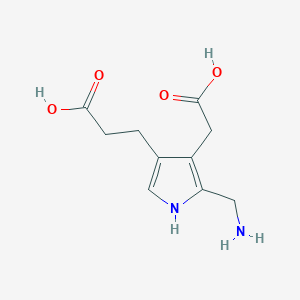
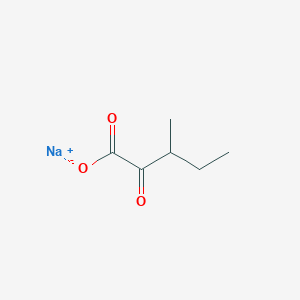
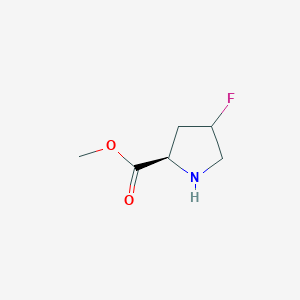

![3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B132129.png)

